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Compound of Interest

Compound Name:
6-Chloro-N-methoxy-N-

methylpicolinamide

CAS No.: 192437-72-2

Cat. No.: B1509934 Get Quote

Executive Summary & Strategic Utility
6-Chloro-N-methoxy-N-methylpicolinamide is a specialized Weinreb amide derivative of 6-

chloropicolinic acid. In drug discovery, particularly in the synthesis of pyridine-based scaffolds

(common in kinase inhibitors), this molecule serves as a pivotal "choke point" intermediate.

Unlike its acid chloride or ester counterparts, this Weinreb amide allows for the chemoselective

synthesis of ketones without the risk of over-addition (forming tertiary alcohols). The 6-chloro

substituent provides a critical handle for subsequent

or palladium-catalyzed cross-coupling reactions, making this a dual-functional building block.

This guide characterizes the molecule via 1H and 13C NMR, compares it against traditional

electrophiles, and provides a self-validating synthesis protocol.

Structural Characterization (NMR)[1][2][3][4][5][6]
Accurate characterization relies on distinguishing the unique Weinreb amide "signature" (two

distinct methyl singlets) from potential impurities like the methyl ester (one singlet) or unreacted

amine.

1H NMR Analysis (400 MHz, CDCl3)[1][3]
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The pyridine ring protons show a characteristic splitting pattern. The chlorine at position 6 and

the carbonyl at position 2 create a distinct electronic environment.

Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (

Hz)

Structural
Assignment

H-3 7.95 – 8.05 Doublet (d) 1H

Ortho to

carbonyl

(Deshielded

by C=O

anisotropy)

H-4 7.75 – 7.85 Triplet (t) / dd 1H
Meta to both

N and Cl

H-5 7.45 – 7.55 Doublet (d) 1H

Ortho to

Chlorine

(Shielded

relative to H-

3)

N-OMe 3.70 – 3.78 Singlet (s) 3H -

O-Methyl

(Electron-

poor,

downfield)

N-Me 3.35 – 3.42 Singlet (s) 3H -

N-Methyl

(Upfield of

OMe)

Key Diagnostic Feature: The presence of two singlets in the 3.0–4.0 ppm range is the primary

confirmation of the Weinreb amide. A single peak at ~4.0 ppm indicates methyl ester formation

(impurity).

13C NMR Analysis (100 MHz, CDCl3)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Type Shift (δ ppm) Assignment Note

C=O ~166.0 Amide Carbonyl
Distinct from Ester

(~164) or Acid (~162)

C-2 ~152.0 Pyridine C-ipso
Alpha to Nitrogen and

Carbonyl

C-6 ~150.5 Pyridine C-Cl
Alpha to Nitrogen and

Chlorine

C-4 ~140.0 Pyridine CH Para to Nitrogen

C-3 ~126.0 Pyridine CH Beta to Nitrogen

C-5 ~124.5 Pyridine CH Beta to Nitrogen

N-OMe ~61.5 O-Methyl

Characteristic high

shift for Weinreb O-

Me

N-Me ~32.5 N-Methyl
Characteristic amide

N-Me

Comparative Analysis: Performance vs. Alternatives
Why synthesize the Weinreb amide when the acid chloride is fewer steps? The answer lies in

chemoselectivity and stability.

Reactivity & Stability Matrix
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Feature
Weinreb Amide

(Subject)
Acid Chloride

(Alternative 1)
Methyl Ester

(Alternative 2)

Storage Stability High (Months at RT)
Low (Hydrolyzes

rapidly)
High (Stable at RT)

Reaction with R-MgBr

Forms Ketone (stops

at tetrahedral

intermediate)

Forms Tertiary Alcohol

(Double addition)

Forms Tertiary Alcohol

(Double addition)

Purification
Silica Gel

Chromatography

Distillation

(Difficult/Decomposes

)

Silica Gel

Chromatography

Moisture Sensitivity Low Extreme Low

Atom Economy
Moderate (Loss of

amine)
High High

Mechanistic Advantage (Visualized)
The Weinreb amide forms a stable 5-membered chelate with the metal reagent, preventing the

collapse of the tetrahedral intermediate until acidic workup.

Weinreb Amide

Stable Chelate
(Tetrahedral Intermediate)

 Nucleophilic Attack

+ R-MgBr Ketone
(Exclusive Product)

 Hydrolysis

+ H3O+ (Quench)

Click to download full resolution via product page

Caption: The stable magnesium chelate prevents the carbonyl from reforming during the

reaction, blocking a second nucleophilic attack.

Self-Validating Synthesis Protocol
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Objective: Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide from 6-chloropicolinic

acid. Scale: 10 mmol basis (scalable to 100 mmol).

Reagents[3][5][6][7][8][9][10][11][12][13]
Substrate: 6-Chloropicolinic acid (1.0 equiv).

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv). Note: CDI is preferred over EDCI

here to avoid difficult urea byproduct removal.

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Workflow
Activation:

Dissolve 6-chloropicolinic acid (1.57 g, 10 mmol) in DCM (30 mL) under

.

Add CDI (1.95 g, 12 mmol) portion-wise at 0°C. Caution: CO2 evolution.

Stir at Room Temperature (RT) for 1 hour.

Checkpoint: Solution should stop bubbling.

Coupling:

Add N,O-Dimethylhydroxylamine HCl (1.17 g, 12 mmol) in one portion.

Stir at RT for 3–12 hours.

Workup (Self-Validating):

Wash with 1M HCl (removes unreacted imidazole and amine).

Wash with Sat. NaHCO3 (removes unreacted starting acid).
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Dry organic layer (

) and concentrate.[1]

Purification:

Usually obtained as a clear/pale yellow oil or low-melting solid.

If impure, flash chromatography (Hexane/EtOAc 3:1).

Logic Tree for NMR Validation
Use this diagram to interpret your crude NMR and decide on purification steps.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

http://orgsyn.org/demo.aspx?prep=v94p0184
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Run 1H NMR of Crude

Are there 2 singlets
(3.7 & 3.4 ppm)?

Is there a broad singlet
> 10 ppm?

Yes

Reaction Failed
(Check Coupling Agent)

No

Is there a singlet
at ~4.0 ppm?

No

Residual Acid
(Rewash with NaHCO3)

Yes

Product Confirmed
(Proceed to Next Step)

No

Methyl Ester Impurity
(Check MeOH contamination)

Yes

Click to download full resolution via product page

Caption: Decision matrix for interpreting crude NMR data to ensure purity before downstream

usage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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